3,5-Difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 212.59 g/mol. It is classified as a sulfonyl chloride, which indicates that it contains a sulfonyl group (–SO₂) attached to a chlorine atom. This compound is notable for its two fluorine substituents located at the 3 and 5 positions of the benzene ring, contributing to its unique chemical properties. The compound is typically available in a purity of about 97% and is recognized for its moisture sensitivity and hazardous nature, as it can cause severe skin burns and eye damage upon contact .
DFBS-Cl is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Additionally, the fumes can irritate the respiratory system [].
3,5-Difluorobenzenesulfonyl chloride is primarily used as a sulfonylating agent in organic chemistry for the synthesis of various sulfonamides. Sulfonamides are a class of organic compounds with a general structure of R-SO2-NR'R'', where R, R', and R'' can be various organic groups. They possess diverse biological activities and find applications in medicinal chemistry as therapeutic agents [].
The reaction between 3,5-difluorobenzenesulfonyl chloride and amines (R-NH2) affords the corresponding N-substituted 3,5-difluorobenzenesulfonamides (R-SO2-N(H)-C6H3F2) [, ]. These difluorinated sulfonamides can serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential biological applications [].
Here is an example of the reaction between 3,5-difluorobenzenesulfonyl chloride and aniline (C6H5NH2) to form N-phenyl-3,5-difluorobenzenesulfonamide []:
C6H3F2SO2Cl + C6H5NH2 -> C6H5SO2-N(H)-C6H3F2 + HCl
,5-Difluorobenzenesulfonyl chloride has also been explored in other areas of scientific research, such as:
Several methods exist for synthesizing 3,5-difluorobenzenesulfonyl chloride:
3,5-Difluorobenzenesulfonyl chloride finds applications in several fields:
Interaction studies involving 3,5-difluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles and biological macromolecules. These studies are crucial for understanding how this compound can modify proteins or other biological targets. For instance:
Several compounds share structural features with 3,5-difluorobenzenesulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzenesulfonyl chloride | Lacks fluorine substituents; simpler structure. | |
4-Fluorobenzenesulfonyl chloride | Contains one fluorine; different substitution pattern. | |
2,4-Difluorobenzenesulfonyl chloride | Contains two fluorines but different positions; affects reactivity. | |
3-Fluorobenzenesulfonyl chloride | Contains one fluorine at a different position; alters chemical behavior. |
The uniqueness of 3,5-difluorobenzenesulfonyl chloride lies in its specific substitution pattern and the presence of two fluorine atoms which significantly influence its reactivity and potential applications compared to these similar compounds .
Corrosive